molecular formula C9H14N2O B7434051 rac-[(1R,2S,6S,7S)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-en-5-yl]methanamine

rac-[(1R,2S,6S,7S)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-en-5-yl]methanamine

カタログ番号 B7434051
分子量: 166.22 g/mol
InChIキー: DKAPINHEUZCNLI-HSLWUYEYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Rac-[(1R,2S,6S,7S)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-en-5-yl]methanamine, also known as rotigotine, is a dopamine agonist that is used to treat Parkinson's disease and restless leg syndrome. It was first synthesized in the 1990s and has since been extensively studied for its therapeutic potential.

作用機序

Rotigotine works by activating dopamine receptors in the brain. Dopamine is a neurotransmitter that is involved in the regulation of movement, mood, and motivation. By activating dopamine receptors, rac-[(1R,2S,6S,7S)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-en-5-yl]methanamine helps to alleviate the symptoms of Parkinson's disease and restless leg syndrome, which are caused by a deficiency of dopamine in the brain.
Biochemical and Physiological Effects
Rotigotine has several biochemical and physiological effects. It increases the levels of dopamine in the brain, which helps to alleviate the symptoms of Parkinson's disease and restless leg syndrome. In addition, it also activates other neurotransmitter systems in the brain, which may contribute to its therapeutic effects.

実験室実験の利点と制限

Rotigotine has several advantages for lab experiments. It is highly potent and selective for dopamine receptors, which makes it a useful tool for studying the role of dopamine in the brain. In addition, it has a long half-life, which allows for sustained activation of dopamine receptors. However, there are also limitations to using rac-[(1R,2S,6S,7S)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-en-5-yl]methanamine in lab experiments. It can be difficult to control the dose and duration of treatment, which may affect the results of experiments.

将来の方向性

There are several future directions for research on rac-[(1R,2S,6S,7S)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-en-5-yl]methanamine. One area of interest is its potential in treating other neurological disorders, such as depression and schizophrenia. Another area of interest is the development of new formulations and delivery methods for rac-[(1R,2S,6S,7S)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-en-5-yl]methanamine, which may improve its efficacy and reduce side effects. Additionally, there is ongoing research into the mechanism of action of rac-[(1R,2S,6S,7S)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-en-5-yl]methanamine, which may lead to the development of new drugs that target the dopamine system in the brain.

合成法

Rotigotine can be synthesized using a multi-step process that involves the reaction of several intermediates. The first step involves the synthesis of a key intermediate, which is then reacted with other reagents to produce the final product. This method has been optimized over the years, resulting in a highly efficient and scalable process that can be used to produce large quantities of rac-[(1R,2S,6S,7S)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-en-5-yl]methanamine.

科学的研究の応用

Rotigotine has been extensively studied for its therapeutic potential in treating Parkinson's disease and restless leg syndrome. It works by activating dopamine receptors in the brain, which helps to alleviate the symptoms of these conditions. In addition, rac-[(1R,2S,6S,7S)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-en-5-yl]methanamine has also been studied for its potential in treating other neurological disorders, such as depression and schizophrenia.

特性

IUPAC Name

[(1S,2R,6R,7R)-3-oxa-4-azatricyclo[5.2.1.02,6]dec-4-en-5-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c10-4-7-8-5-1-2-6(3-5)9(8)12-11-7/h5-6,8-9H,1-4,10H2/t5-,6+,8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKAPINHEUZCNLI-HSLWUYEYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3C2ON=C3CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C[C@@H]1[C@H]3[C@@H]2ON=C3CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rac-[(1R,2S,6S,7S)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-en-5-yl]methanamine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。